![molecular formula C23H22N2O3S B2497989 2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide CAS No. 946265-89-0](/img/structure/B2497989.png)

2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

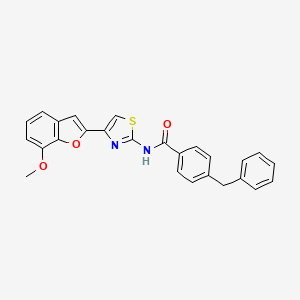

The synthesis of similar compounds, such as quinoline derivatives, typically involves multicomponent reactions, including the Passerini reaction, which is utilized to synthesize novel α-(acyloxy)-α-(quinolin-4-yl)acetamides in quantitative yields under mild conditions (Taran et al., 2014). This method highlights the efficiency and versatility of creating complex molecules involving quinoline and acetamide groups.

Molecular Structure Analysis

Quinoline derivatives exhibit a variety of molecular conformations influenced by their functional groups and intramolecular interactions. For instance, the compound N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate shows nearly planar conformation due to intramolecular hydrogen bonding, contributing to the overall planarity and stability of the molecule (Wen et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives like 2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide are known for participating in a range of chemical reactions, including electrophilic substitution, cyclization, and interactions with acids and bases. These reactions not only demonstrate the compound's reactivity but also its potential to form various derivatives and complexes with different properties (Karmakar et al., 2008).

Physical Properties Analysis

The physical properties of such compounds are crucial for understanding their behavior in different environments and applications. These properties include melting points, boiling points, solubility in various solvents, and crystalline structures, which are determined through X-ray crystallography and other analytical techniques. For example, the crystal structure of similar quinoline derivatives provides insight into their stability, packing, and hydrogen bonding patterns within crystals (Karmakar et al., 2007).

Chemical Properties Analysis

The chemical properties include acidity, basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties like fluorescence. Quinoline derivatives, for example, exhibit fluorescence quenching upon interaction with acids, highlighting their potential in sensing applications (Karmakar et al., 2008). Furthermore, their reactivity with various chemical agents can lead to the formation of a wide range of functionalized compounds.

科学的研究の応用

Structural Analysis and Coordination Chemistry

Research demonstrates the unique spatial orientations of amide derivatives, including the compound , highlighting their significance in coordination chemistry. The tweezer-like geometry and channel-like structures formed through self-assembly via weak C–H⋯π and C–H⋯O interactions are notable. These structural characteristics are essential for understanding the compound's potential in creating complex molecular architectures for various applications, such as catalysis and molecular recognition D. Kalita, J. Baruah, (2010).

Co-crystal Formation

The ability of the compound to form co-crystals with aromatic diols is significant for pharmaceutical and material science research. These co-crystals can modify the physical properties of the compound, such as solubility and stability, which is crucial for drug formulation and development A. Karmakar, D. Kalita, J. Baruah, (2009).

Molecular Conformation

Studies on the conformational aspects of similar compounds provide insights into the molecular geometry, intramolecular hydrogen bonding, and overall planarity of the molecule. These characteristics are vital for predicting the reactivity and interaction of the compound with biological targets Yong-hong Wen, H. Wen, Xue-mei Li, Lili Xu, Shusheng Zhang, (2006).

Synthesis and Chemical Reactivity

The synthetic pathways and reactivity of this compound and related derivatives are of great interest for organic chemistry and drug discovery. Research on base-promoted carbocyclization reactions and oxidative radical cyclizations provides valuable knowledge on synthesizing complex quinoline derivatives, which have broad applications in medicinal chemistry and drug development Yanjun Chen, Che-Ping Chuang, (2016), Che-Ping Chuang, Y. J. Chen, (2016).

Antimicrobial Activity

The antimicrobial properties of 2-(quinolin-4-yloxy)acetamides against drug-susceptible and drug-resistant Mycobacterium tuberculosis highlight the potential therapeutic applications of these compounds. The absence of apparent toxicity to mammalian cells further underscores their potential as lead compounds for developing new tuberculosis treatments K. Pissinate, A. Villela, V. Rodrigues-Junior, Bruno Couto Giacobbo, Estêvão Silveira Grams, B. L. Abbadi, R. V. Trindade, Laura Roesler Nery, C. Bonan, D. Back, M. Campos, L. A. Basso, D. Santos, P. Machado, (2016).

特性

IUPAC Name |

2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-28-19-10-6-16(7-11-19)14-22(26)24-18-9-8-17-4-2-12-25(20(17)15-18)23(27)21-5-3-13-29-21/h3,5-11,13,15H,2,4,12,14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQHXIDYCSHRSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2497909.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2497912.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol](/img/structure/B2497913.png)

![N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2497915.png)

![2-(4-ethoxyphenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2497919.png)

![Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2497920.png)

![4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2497922.png)

![1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione](/img/structure/B2497926.png)